N-(5-Bromo-2-furoyl)-2-hydroxyethylamine
Description
N-(5-Bromo-2-furoyl)-2-hydroxyethylamine is a brominated furan derivative featuring a 2-hydroxyethylamine moiety linked to a 5-bromo-2-furoyl group. The compound’s structure combines a heteroaromatic furan ring substituted with bromine at the 5-position and an amide bond connecting the furoyl group to 2-hydroxyethylamine (HOCH₂CH₂NH₂). Key characteristics include:
- Molecular weight: Estimated ~260–280 g/mol (based on analogs in ).
- Functional groups: Brominated furan (electron-withdrawing), hydroxyl (-OH), primary amine (-NH₂), and amide (-CONH-).
- Properties: The bromine atom enhances lipophilicity and may influence reactivity (e.g., as a leaving group), while the hydroxyl and amine groups contribute to hydrogen bonding and solubility in polar solvents .
Properties
Molecular Formula |
C7H8BrNO3 |
|---|---|
Molecular Weight |
234.05 g/mol |
IUPAC Name |
5-bromo-N-(2-hydroxyethyl)furan-2-carboxamide |
InChI |
InChI=1S/C7H8BrNO3/c8-6-2-1-5(12-6)7(11)9-3-4-10/h1-2,10H,3-4H2,(H,9,11) |
InChI Key |
BOTHMMUDJAXNBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)C(=O)NCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Hydroxyethylamine (Ethanolamine)
- Structure : Simplest analog, lacking the furoyl group (HOCH₂CH₂NH₂).
- Molecular weight : 61.08 g/mol .
- Key differences: The absence of the brominated furoyl group in ethanolamine reduces steric hindrance and lipophilicity. Ethanolamine’s amine group is more basic (pKa ~9.5) compared to the target compound’s amide, which is non-basic. Ethanolamine acts as a bidentate ligand in platinum(II) complexes (e.g., trans-Diiodidobis(2-hydroxyethylamine)platinum(II)), forming hydrogen bonds via -OH and -NH₂ groups . In contrast, the target compound’s bulky furoyl group may limit metal coordination.
1-(5-Bromofuran-2-yl)-N-methylmethanamine
Hydrochloride Salts of Hydroxyethylamine Derivatives
Platinum(II) Complexes with 2-Hydroxyethylamine Ligands
- Example : trans-Diiodidobis(2-hydroxyethylamine)platinum(II).
- Structure : Platinum center coordinated by two 2-hydroxyethylamine ligands and two iodide ions .
- Key differences :
- The target compound’s furoyl group introduces steric bulk, likely preventing effective metal coordination.
- Hydrogen bonding in platinum complexes stabilizes the square-planar geometry, while the target compound’s intermolecular interactions are dominated by aromatic stacking (furan) and amide hydrogen bonds.
Data Table: Comparative Analysis
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Water) | Notable Properties |
|---|---|---|---|---|
| N-(5-Bromo-2-furoyl)-2-hydroxyethylamine | ~260–280 | Br, Furan, -OH, -NH₂, Amide | Low | Lipophilic, hydrogen-bond donor/acceptor |
| 2-Hydroxyethylamine | 61.08 | -OH, -NH₂ | High | High basicity, metal coordination ligand |
| 1-(5-Bromofuran-2-yl)-N-methylmethanamine | 218 | Br, Furan, -NH₂ | Moderate | Reduced polarity vs. target compound |
| 2-Aminoethanol hydrochloride | 97.54 | -OH, -NH₃⁺Cl⁻ | Very high | Ionic, stable in acidic conditions |
| trans-Diiodidobis(2-hydroxyethylamine)Pt(II) | 625.91 | Pt, I⁻, -OH, -NH₂ | Low | Square-planar geometry, hydrogen-bonded |
Research Findings and Implications
- Structural analogs (e.g., 1-(5-Bromofuran-2-yl)ethanamine hydrochloride) exhibit reduced hydrogen-bonding capacity compared to the target compound, impacting biological activity or crystallinity .
- Safety considerations: While 2-hydroxyethylamine derivatives like ethanolamine require handling precautions (e.g., corrosion, toxicity ), the target compound’s amide group may mitigate reactivity risks .
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